3-Bromo-3,3-difluoropropylamine hydrochloride
Overview
Description
Scientific Research Applications
Molecular Structure Analysis
Research by Langridge, Long, and Cooke (2011) focused on the microwave spectrum of 3-Bromo-3,3-difluoropropene, a closely related compound. They used a chirped pulse Fourier transform microwave spectrometer to analyze the molecule, providing insights into its bromine quadrupole coupling tensors and rotational spectroscopic parameters. This study contributes to the understanding of the molecular structure and behavior of such compounds in different states (Langridge, Long, & Cooke, 2011).
Chemical Synthesis Applications
Min et al. (2014) developed a Pd-catalyzed gem-difluoroallylation of organoborons using 3-bromo-3,3-difluoropropene. This method is notable for its high efficiency, broad substrate scope, and excellent functional group compatibility, providing a practical route for drug discovery and development (Min et al., 2014).
Halogenation of Carbonyl Compounds
Kim and Park (2004) described a process involving the mixture of OXONE® and hydrobromic acid to afford solutions of bromine. This technique allows for the halogenation of α, β-unsaturated carbonyl compounds, demonstrating the potential of 3-Bromo-3,3-difluoropropylamine hydrochloride in similar chemical reactions (Kim & Park, 2004).
Pharmaceutical Synthesis
Hirokawa, Horikawa, and Kato (2000) presented an efficient synthesis of a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist. This demonstrates the utility of 3-Bromo-3,3-difluoropropylamine hydrochloride in the synthesis of complex pharmaceutical compounds (Hirokawa, Horikawa, & Kato, 2000).
properties
IUPAC Name |
3-bromo-3,3-difluoropropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrF2N.ClH/c4-3(5,6)1-2-7;/h1-2,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIMZKDLACSYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(F)(F)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660134 | |
Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3,3-difluoropropylamine hydrochloride | |
CAS RN |
234096-29-8 | |
Record name | 3-Bromo-3,3-difluoropropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.